molecular formula C53H65N9O8 B10849298 H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl

カタログ番号: B10849298
分子量: 956.1 g/mol
InChIキー: GYOWORZEZSLHIN-NATPVWCTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl is a synthetic opioid peptide analog designed for advanced pharmacological and neurobiological research. Its sequence features key modifications, including a D-alanine residue and a C-terminal N-methyl benzylamide (NMe-Bzl) group. The incorporation of D-amino acids is a recognized strategy to enhance metabolic stability by increasing resistance to proteolytic degradation . The C-terminal N-methylation and benzylamide modification are expected to further influence the peptide's bioavailability, membrane permeability, and interaction with opioid receptors, making it a valuable tool for studying structure-activity relationships (SAR) . This compound is primarily investigated for its activity on delta and mu opioid receptors. Research on closely related enkephalin analogues, such as DADL (Tyr-D-Ala-Gly-Phe-D-Leu), has demonstrated high selectivity for delta receptors and revealed significant immunomodulatory functions, such as directly stimulating the proliferation of splenic lymphocytes and enhancing the production of TNF-alpha . Consequently, this peptide is suited for studies exploring the role of the opioid system in immunoregulation, pain pathways, and potential non-opioid analgesic effects that target peripheral receptors to circumvent central nervous system side effects . The peptide is synthesized using solid-phase peptide synthesis (SPPS) following Fmoc or Boc strategies to ensure high purity and precise sequence control . It is supplied purified via HPLC and characterized by mass spectrometry (MS) to guarantee batch-to-batch consistency and reliability for your research data. > This product is labeled "For Research Use Only" (RUO). It is intended for laboratory research applications and is not approved for human, veterinary diagnostic, or therapeutic use. Researchers should handle this and all chemical compounds with appropriate safety precautions.

特性

分子式

C53H65N9O8

分子量

956.1 g/mol

IUPAC名

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C53H65N9O8/c1-33(2)26-43(50(67)60-45(29-38-30-55-42-19-12-11-18-40(38)42)52(69)61(4)32-37-16-9-6-10-17-37)59-51(68)46-20-13-25-62(46)53(70)44(28-35-14-7-5-8-15-35)58-47(64)31-56-48(65)34(3)57-49(66)41(54)27-36-21-23-39(63)24-22-36/h5-12,14-19,21-24,30,33-34,41,43-46,55,63H,13,20,25-29,31-32,54H2,1-4H3,(H,56,65)(H,57,66)(H,58,64)(H,59,68)(H,60,67)/t34-,41+,43+,44+,45+,46+/m1/s1

InChIキー

GYOWORZEZSLHIN-NATPVWCTSA-N

異性体SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N(C)CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N

正規SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C)CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N

製品の起源

United States

準備方法

Resin Selection and Initial Attachment

The synthesis begins with the selection of a suitable solid support. Methylbenzhydrylamine (MBHA) resin is commonly employed due to its compatibility with Boc (tert-butyloxycarbonyl) protection strategies and its stability under repeated deprotection conditions. The C-terminal residue, N-methylbenzylamine (NMe-Bzl) , is anchored to the resin via an amide bond. This linkage ensures stability during subsequent coupling and cleavage steps.

The loading capacity of MBHA resin (typically 0.7–0.8 mmol/g) directly impacts peptide yield. A two-fold excess of Boc-protected D-Ala is coupled to the resin using dicyclohexylcarbodiimide (DCC) as an activating agent in dichloromethane (DCM). This step proceeds for 2 hours at room temperature, achieving >95% coupling efficiency as verified by Kaiser testing.

Sequential Amino Acid Addition

The peptide chain is elongated from C- to N-terminus, following standard Boc-SPPS protocols:

ResidueProtection GroupsCoupling ReagentSolvent SystemTime (hr)
TrpBoc, side-chain unprotectedHOBt/DCCDCM/DMF (4:1)1.5
LeuBocHBTU/HOBtNMP2.0
ProBocDIC/HOBtDMF1.0
PheBocHATU/DIEADCM1.5
GlyBocDCCDMF1.0
D-AlaBocHOBt/DCCNMP/DCM (3:1)2.0
TyrBoc, OH-BzlTBTU/HOAtDMF2.5

Table 1: Coupling conditions for H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl assembly. Data synthesized from.

Critical considerations include:

  • D-amino acid incorporation : The use of D-Ala requires stringent racemization control. Coupling at 4°C with HOBt (1-hydroxybenzotriazole) suppresses epimerization to <2%.

  • Tryptophan handling : Trp residues are susceptible to oxidation; thus, reactions are conducted under argon with 0.1% w/v ascorbic acid as an antioxidant.

  • Proline coupling : The cyclic structure of Pro necessitates extended activation times with DIC (diisopropylcarbodiimide) to achieve >90% yield.

Protection Group Strategy

Orthogonal Protection Systems

The synthesis employs a Boc/Benzyl (Bzl) protection scheme :

  • Nα-Boc : Removed via TFA (trifluoroacetic acid) in DCM (1:1 v/v) for 20 min per cycle.

  • Tyr-OH protection : Benzyl ether (Bzl) prevents side-chain oxidation during HF cleavage.

  • N-terminal acetylation : Introduced using acetic anhydride/pyridine (1:2) after final deprotection.

Side-Chain Protection Challenges

The NMe-Bzl group at the C-terminus requires selective deprotection. This is achieved through HF cleavage at 0°C with 10% anisole as a carbocation scavenger, preserving acid-labile groups. Post-cleavage, the peptide is precipitated in cold ether and extracted using acetonitrile/water (1:1), yielding 650–700 mg crude product per 1 g resin.

Purification and Characterization

Multi-Stage HPLC Purification

The crude peptide undergoes three successive HPLC steps:

  • First purification :

    • Column: Zorbax SB-C18 (250 × 21.2 mm)

    • Buffer A: 0.05 M TEAP (triethylammonium phosphate), pH 2.25

    • Buffer B: Acetonitrile

    • Gradient: 20–45% B over 60 min

    • Flow: 8 mL/min

    • Yield: ~40% recovery

  • Second purification :

    • Modified gradient (25–42% B) removes remaining D-Ala epimers.

  • Final polish :

    • TFA/acetonitrile system (0.1% TFA) on a Vydac C4 column

    • Purity: 97.2% by area normalization

Analytical Confirmation

  • Capillary Zone Electrophoresis (CZE) :

    • Buffer: 50 mM phosphate, pH 7.4

    • Voltage: 25 kV

    • Migration time: 14.3 min (single peak)

  • Mass Spectrometry :

    • Observed m/z: 956.1 [M+H]+ (calc. 956.1)

    • Fragmentation pattern confirms sequence via b/y ions.

Industrial-Scale Production Adaptations

For batch sizes >1 kg:

  • Continuous-flow solid-phase synthesis : Reduces cycle time by 40% through parallelized coupling/deprotection.

  • Green chemistry modifications :

    • Replacement of DCM with 2-methyltetrahydrofuran (2-MeTHF) in coupling steps.

    • Solvent recovery rates exceed 85% via distillation.

  • Quality control automation :

    • In-line FTIR monitors deprotection efficiency.

    • PAT (Process Analytical Technology) ensures <0.5% batch-to-batch variance .

化学反応の分析

反応の種類

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzlは、以下のような様々な化学反応を起こす可能性があります。

一般的な試薬と条件

これらの反応で一般的に用いられる試薬には、酸化剤 (過酸化水素など、酸化用)、還元剤 (ジチオスレイトール (DTT) など、還元用)、様々な求核剤 (置換反応用) などがあります。 これらの条件には、通常、反応の特異性と効率を確保するために、制御された温度とpHが用いられます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、行われた特定の修飾によって異なります。 例えば、チロシンの酸化はジチロシンをもたらし、ジスルフィド結合の還元は遊離チオールをもたらします .

科学的研究の応用

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzlは、科学研究において幅広い用途があります。

作用機序

類似化合物の比較

類似化合物

独自性

This compoundは、窒素メチル化されたトリプトファンとベンジル基により、安定性の向上や受容体結合親和性の変化などの特定の特性を付与しているため、ユニークです。 これらの修飾により、ペプチド-受容体相互作用の研究やペプチドベースの治療薬の開発に役立つ化合物となっています.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural variations and activity data for H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl and related compounds:

Compound Name Modifications Receptor Affinity (IC50/Ki) Key Findings Source
This compound C-terminal N-methyl benzyl group IC50 = 9 nM (µ) Highest µ-receptor potency in its class; enhanced stability and selectivity
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-O-Bzl·TFA (2) C-terminal benzyl ester (O-Bzl) N/A High synthetic yield (98.3%), but receptor activity not reported
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl·TFA (3) C-terminal benzylamide (NH-Bzl) N/A Structural analog; likely lower metabolic stability than NMe-Bzl
Tyr-D-Ala-Gly-D-Trp-Nle-Asp-Phe-NH2 D-Trp substitution; extended sequence IC50 = 2300 nM (µ) Reduced potency due to D-Trp and hydrophilic C-terminal extension
H-Tyr-Ada-Gly-Phe-Met-OH Adamantane (Ada) at position 2 N/A Bulkier Ada group may reduce µ-receptor affinity compared to D-Ala
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH Non-standard residues (Dmt, Tic) Ki = 55 nM (δ) High δ-receptor specificity; structurally distinct from target compound

Key Observations

C-Terminal Modifications :

  • The NMe-Bzl group in the target compound enhances µ-receptor binding and metabolic stability compared to O-Bzl or NH-Bzl derivatives . Benzyl esters (O-Bzl) are prone to hydrolysis, while benzylamides (NH-Bzl) lack the steric and electronic benefits of N-methylation.
  • Substitutions like D-Trp (e.g., Tyr-D-Ala-Gly-D-Trp-Nle-Asp-Phe-NH2) disrupt the peptide's compact structure, leading to a 255-fold drop in µ-receptor potency (IC50 = 2300 nM vs. 9 nM) .

Position 2 Substitutions :

  • D-Ala at position 2 is critical for µ-receptor specificity. Bulkier residues like adamantane (Ada) in H-Tyr-Ada-Gly-Phe-Met-OH likely hinder receptor binding, though activity data are unavailable .
  • highlights that D-configuration residues at position 2 optimize interactions with µ-receptor subsites, aligning with the target compound's design .

Conformational Stability :

  • The Pro-Leu sequence at positions 5–6 induces a β-turn structure, mimicking morphine's T-shaped conformation. This folding is essential for µ-receptor activation .

Receptor Specificity :

  • Compounds like H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH (Ki = 55 nM at δ-receptors) demonstrate that δ-specific ligands require hydrophilic and extended sequences, contrasting with the target compound's hydrophobic, compact design .

Research Implications and Limitations

  • Gaps in Data : Activity data for C-terminal analogs (e.g., O-Bzl, NH-Bzl) are incomplete, limiting direct comparisons .
  • Structural Insights : Computational modeling and NMR studies (as in ) support the target compound's conformational alignment with morphine, explaining its high potency .
  • Future Directions : Testing Ada-containing analogs and exploring NMe-Bzl derivatives in other opioid peptides could refine structure-activity relationships.

Q & A

Q. How to design a pharmacokinetic study for this compound in rodent models?

  • Methodological Answer :
  • Dosing Routes : Compare intravenous, subcutaneous, and oral administration.
  • Sampling Schedule : Collect plasma/tissue at intervals (e.g., 5 min to 24 hr post-dose).
  • Analytical Method : Develop a sensitive LC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Compartmental Modeling : Use non-linear mixed-effects software (e.g., Phoenix WinNonlin) to estimate half-life, clearance, and volume of distribution .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。